6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine hydrobromide
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Overview
Description
6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is known for its unique structural features, which include a chloro group, a difluoromethyl group, and a methyl group attached to the imidazo[1,2-a]pyrazine core. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chloropyrazine and 2-methylimidazole under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing the chloro or difluoromethyl groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Disrupting cell membranes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-8-(trifluoromethyl)-2-methylimidazo[1,2-a]pyrazine hydrobromide
- 6-chloro-8-(methyl)-2-methylimidazo[1,2-a]pyrazine hydrobromide
- 6-chloro-8-(ethyl)-2-methylimidazo[1,2-a]pyrazine hydrobromide
Uniqueness
6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine hydrobromide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
2763780-46-5 |
---|---|
Molecular Formula |
C8H7BrClF2N3 |
Molecular Weight |
298.5 |
Purity |
95 |
Origin of Product |
United States |
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